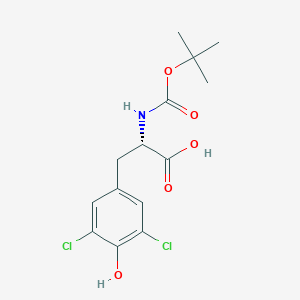

Boc-Tyr(3,5-Cl2)-OH

Description

BenchChem offers high-quality Boc-Tyr(3,5-Cl2)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Tyr(3,5-Cl2)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNLRGVZPAASPS-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-3,5-dichloro-L-tyrosine CAS number and molecular weight

The following technical guide provides an in-depth analysis of Boc-3,5-dichloro-L-tyrosine , a specialized halogenated amino acid derivative used in peptide engineering and medicinal chemistry.

Executive Summary & Core Identity

Boc-3,5-dichloro-L-tyrosine is a non-canonical amino acid derivative characterized by the presence of two chlorine atoms at the ortho positions of the phenolic ring and a tert-butyloxycarbonyl (Boc) protecting group on the

Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | |

| Common Abbreviation | Boc-Tyr(3,5-Cl |

| Molecular Formula | |

| Molecular Weight | 350.19 g/mol |

| CAS Number (Free Acid) | 15106-62-4 (Refers to 3,5-dichloro-L-tyrosine)* |

| CAS Number (Boc-Derivative) | Not widely indexed in public registries; typically referenced by catalog ID or synthesized in situ from the free acid.[1][2][3] |

| Chirality | L-isomer ( |

| Appearance | White to off-white crystalline powder |

*Note: While the free amino acid (3,5-dichloro-L-tyrosine) has a well-established CAS (15106-62-4), the Boc-protected form is often custom-synthesized or listed under vendor-specific catalog numbers. Researchers should verify specific batches using Mass Spectrometry (MS) and NMR.

Physicochemical Properties & Mechanistic Utility[2][5][6]

Electronic and Steric Effects

The introduction of chlorine atoms at the 3- and 5-positions of the tyrosine phenol ring significantly alters the electronic landscape of the side chain.

-

Acidity Modulation: The electron-withdrawing nature of the chlorine atoms (via induction) lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (pKa ~10.1). This makes the hydroxyl group more acidic (pKa ~7-8), potentially altering hydrogen bonding networks or metal-binding affinities within a peptide active site.

-

Steric Bulk: The chlorine atoms add specific steric volume (

per Cl atom) without the massive bulk of iodine, allowing for precise probing of receptor binding pockets where native tyrosine is too small but iodotyrosine is too large.

Solubility and Stability[5]

-

Solubility: Moderately soluble in organic solvents used in peptide synthesis (DMF, DCM, NMP). Limited solubility in water due to the lipophilic Boc group and dichlorinated ring.

-

Stability: The aryl-chloride bond is chemically robust under standard Boc solid-phase peptide synthesis (SPPS) conditions. Unlike iodotyrosine, which can be sensitive to palladium-catalyzed cross-coupling conditions, the dichlorotyrosine moiety is generally inert to standard coupling reagents (HBTU, HATU, DCC).

Synthesis & Production Logic

The synthesis of Boc-3,5-dichloro-L-tyrosine typically follows a linear pathway starting from L-tyrosine. The chlorination step is performed prior to Boc protection to avoid side reactions with the acid-labile protecting group or competitive chlorination of the tert-butyl moiety.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the precursor to the protected building block.

Figure 1: Synthetic route for Boc-3,5-dichloro-L-tyrosine.[1][3][4][5] Chlorination precedes N-terminal protection.

Detailed Protocol: Chlorination & Protection

-

Chlorination: L-Tyrosine is suspended in glacial acetic acid. Sulfuryl chloride (

) is added dropwise at controlled temperatures (typically 0-20°C). The reaction is driven by the activation of the phenol ring, directing chlorines to the ortho positions.-

Critical Control: Over-chlorination is rare due to steric hindrance after di-substitution, but temperature must be controlled to prevent oxidation.

-

-

Boc Protection: The resulting 3,5-dichloro-L-tyrosine is dissolved in a mixture of water and dioxane (or THF) with a base (NaOH or

). Di-tert-butyl dicarbonate (-

Purification: The final product is obtained via acid extraction (citric acid or dilute HCl) into an organic solvent (Ethyl Acetate), followed by crystallization.

-

Applications in Peptide Engineering[2][5][6][9]

Metabolic Stability Enhancement

Peptides containing native tyrosine are susceptible to enzymatic degradation. The incorporation of halogen atoms hinders the approach of proteases (steric shielding) and alters the electronic propensity for oxidative metabolism (e.g., by cytochrome P450s), thereby extending the half-life of therapeutic peptides.

"Scan" Studies

Similar to an "Alanine Scan," researchers use a "Halo-Tyrosine Scan" to determine the importance of the phenolic proton's acidity and the ring's steric fit.

-

If activity is retained/improved: Suggests the binding pocket accommodates bulk and may favor a more acidic phenol (stronger H-bond donor).

-

If activity is lost: Suggests steric clash or disruption of critical

-

Experimental Workflow: Solid Phase Peptide Synthesis (SPPS)

Boc-3,5-dichloro-L-tyrosine is compatible with standard Boc SPPS protocols.

Figure 2: Integration of Boc-3,5-dichloro-L-tyrosine into standard SPPS cycles.

Protocol Note:

-

Coupling: Use standard coupling reagents (e.g., HBTU/DIEA). The electron-withdrawing chlorines do not significantly deactivate the carboxylic acid, but they do make the aromatic ring less electron-rich, reducing the risk of oxidative side reactions during cleavage.

-

Cleavage: For Boc chemistry, the final cleavage from the resin typically uses HF (Hydrofluoric Acid) or TFMSA. The dichlorotyrosine moiety is stable to HF cleavage conditions.

Safety & Handling

-

Hazards: As a halogenated organic compound, it should be treated as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Storage: Store at +2°C to +8°C, desiccated. The Boc group is sensitive to moisture and heat over long periods.

-

Disposal: Halogenated waste stream. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

-

National Center for Biotechnology Information (NCBI). (2025). 3,5-dichloro-L-tyrosine (CID 439986) - PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. 38456-27-8_CAS号:38456-27-8_toluene-4-sulfonic acid 3-(pyridin-3-yl)-propyl ester - 化源网 [chemsrc.com]

- 5. 38456-27-8_CAS号:38456-27-8_toluene-4-sulfonic acid 3-(pyridin-3-yl)-propyl ester - 化源网 [chemsrc.com]

Halogenated Tyrosine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

Halogenated tyrosine derivatives represent a critical class of motifs in modern drug design, offering a versatile toolkit for modulating the physicochemical and pharmacokinetic profiles of bioactive peptides and small molecules.[1] Beyond simple steric occlusion, the incorporation of fluorine, chlorine, bromine, or iodine into the phenolic ring of tyrosine fundamentally alters the residue's electronic landscape—lowering pKa, enhancing lipophilicity, and enabling directional halogen bonding (XB).

This guide provides a technical deep-dive into the rational design, synthesis, and application of these derivatives. It moves beyond standard textbook definitions to explore the causal relationships between halogen substitution and biological efficacy, supported by validated experimental protocols and mechanistic visualizations.

Part 1: Physicochemical Foundations & Rational Design

The Electronic Impact of Halogenation

The introduction of a halogen atom onto the tyrosine phenol ring (positions 3 or 3,5) exerts a profound electron-withdrawing effect (–I effect), which significantly increases the acidity of the phenolic hydroxyl group. This pKa modulation is a primary driver for altered protein-ligand interactions.

Table 1: Physicochemical Properties of Halogenated Tyrosines

| Derivative | Substituent (X) | pKa (Phenol) | Lipophilicity ( | Van der Waals Radius (Å) | Key Interaction Mode |

| L-Tyrosine (WT) | H | ~10.1 | 0.00 | 1.20 | H-Bond Donor/Acceptor |

| 3-Fluoro-Tyr | F | ~9.3 | +0.14 | 1.47 | Dipole alignment, Metabolic block |

| 3-Chloro-Tyr | Cl | ~8.5 | +0.71 | 1.75 | Weak Halogen Bond, Hydrophobic |

| 3-Bromo-Tyr | Br | ~8.3 | +0.86 | 1.85 | Moderate Halogen Bond |

| 3-Iodo-Tyr | I | ~8.2 | +1.12 | 1.98 | Strong Halogen Bond ( |

| 3,5-Diiodo-Tyr | I, I | ~6.4 | +2.24 | - | Ionized at physiological pH |

Note: Data derived from standard Hammett constants and experimental pKa determinations in aqueous solution.

Halogen Bonding (XB) in Drug Design

Unlike hydrogen bonding, halogen bonding is highly directional. The electron density on the halogen atom is anisotropic; while the equatorial region is electron-rich, the region along the C-X bond axis (distal to carbon) is electron-deficient, forming a "

-

Mechanism: The positive

-hole interacts with Lewis bases (e.g., carbonyl oxygens, backbone amides) in the target protein. -

Design Utility: Replacing a hydrogen bond donor with an iodine atom can preserve binding affinity while increasing membrane permeability due to the higher lipophilicity of the halogen.

Figure 1: Mechanistic shift from hydrogen bonding to halogen bonding upon tyrosine modification. The directional nature of the sigma-hole is critical for high-affinity binding.

Part 2: Synthetic Methodologies

Chemical Synthesis: Electrophilic Aromatic Substitution (EAS)

Direct halogenation of free tyrosine is feasible but often lacks regioselectivity, yielding mixtures of mono- and di-halogenated products.

-

Iodination: Typically uses

in basic media or ICl (iodine monochloride). -

Bromination: Uses

or NBS (N-bromosuccinimide). -

Fluorination: Direct fluorination is chemically harsh and non-selective. The standard route involves Selectfluor treatment of protected precursors or the use of Tyrosine Phenol Lyase (TPL) with fluorophenols.

Enzymatic Halogenation (Biocatalysis)

For high regioselectivity (e.g., strictly C3-chlorination), Flavin-Dependent Halogenases (FDHs) are the gold standard. Enzymes such as RebH (from Lechevalieria aerocolonigenes) or PrnA utilize

Figure 2: Catalytic cycle of Flavin-Dependent Halogenases (FDHs). The spatial separation of HOX generation and substrate halogenation ensures regioselectivity.

Part 3: Medicinal Applications[1][2][3][4][5]

Radiopharmaceuticals (Theranostics)

Halogenated tyrosines are the precursors to thyroid hormones (T3/T4) and are pivotal in nuclear medicine.

-

Iodine-123 (

): Gamma emitter for SPECT imaging (Thyroid function, metastasis tracking). -

Iodine-131 (

): Beta/Gamma emitter for therapeutic ablation of thyroid tissue. -

Fluorine-18 (

): Used in PET imaging (e.g., O-(2-

Peptide Stability & Permeability

Halogenation protects the phenol ring from oxidative metabolism (e.g., by cytochrome P450s). Furthermore, the increased lipophilicity of 3-Cl or 3-I-Tyr facilitates the passive diffusion of peptide drugs across the Blood-Brain Barrier (BBB), a notorious challenge in peptide therapeutics.

Part 4: Detailed Experimental Protocols

Protocol A: Radioiodination of Tyrosine Peptides (Chloramine-T Method)

This protocol describes the labeling of a tyrosine-containing peptide with Iodine-131. It relies on the in situ generation of electrophilic iodine (

Safety Warning: This procedure involves radioactive isotopes.[2] All work must be performed in a licensed radioisotope fume hood with appropriate shielding (lead bricks).

Reagents:

-

Peptide Stock: 1 mg/mL in 0.5 M Phosphate Buffer (pH 7.5).

-

Radioiodine: Sodium Iodide (

) in 0.1 M NaOH (carrier-free). -

Oxidant: Chloramine-T (1 mg/mL in Phosphate Buffer). Prepare fresh.

-

Quenching Agent: Sodium Metabisulfite (2 mg/mL in Phosphate Buffer).

-

Purification: Sephadex G-25 column or RP-HPLC.

Step-by-Step Workflow:

-

Reaction Setup: In a microcentrifuge tube, combine 10 µL of Peptide Stock (10 µg) and 10-20 µL of

(typically 1-5 mCi depending on specific activity required). -

Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for exactly 60 seconds .

-

Quenching: Immediately add 20 µL of Sodium Metabisulfite solution.

-

Causality: This reduces unreacted oxidizing species and returns free iodine to iodide, stopping the reaction to prevent oxidative damage to Methionine or Cysteine residues.

-

-

Purification: Load the reaction mixture onto a Sephadex G-25 column (PD-10) equilibrated with PBS. Elute and collect 0.5 mL fractions.

-

Validation: The radio-iodinated peptide will elute in the void volume (early fractions), while free iodide elutes later. Confirm purity via Radio-TLC or HPLC.

-

Figure 3: Workflow for Chloramine-T mediated radioiodination. Precise timing is critical to minimize oxidative damage to the peptide backbone.

References

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed (NIH). [Link]

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (ACS). [Link]

-

Enzymatic halogenation: enzyme mining, mechanisms, and implementation. Royal Society of Chemistry (RSC). [Link]

-

Halogenated Tyrosine Derivatives from Tropical Zoantharians. Journal of Natural Products (ACS). [Link]

-

Synthesis of 3,5-Difluorotyrosine-Containing Peptides. PubMed Central (NIH). [Link]

-

Radioactive Iodine Therapy for Thyroid Malignancies. StatPearls (NCBI). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]

- 3. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of 3,5-Dichloro Substitution on Tyrosine: A Technical Guide

The following technical guide details the electronic, biophysical, and practical implications of 3,5-dichloro substitution on tyrosine.

Executive Summary

The introduction of chlorine atoms at the 3- and 5-positions of the tyrosine phenol ring creates a distinct bioisostere, 3,5-dichlorotyrosine (3,5-Cl₂-Tyr) .[1] This modification is not merely a structural bulk increase; it fundamentally alters the residue's electronic landscape. The primary consequence is a drastic reduction in pKₐ (from ~10.0 to ~7.4), rendering the side chain ionizable at physiological pH. This guide dissects the electronic mechanisms driving this shift, its impact on redox potential and lipophilicity, and provides validated protocols for its synthesis and detection as a biomarker of oxidative stress.

Part 1: Electronic Architecture & The Ortho-Effect

The physicochemical divergence of 3,5-Cl₂-Tyr from native Tyrosine (Tyr) is governed by the interplay between Inductive (-I) and Resonance (+M) effects, with the former dominating due to the ortho positioning of the halogens.

The Hammett-Inductive Dominance

While chlorine acts as a weak resonance donor (pushing electron density into the ring), its high electronegativity (χ ≈ 3.16) exerts a powerful inductive withdrawal (-I) through the σ-bond framework.

-

Ortho-Substitution: Unlike para or meta substitutions described by standard Hammett constants (

), ortho substitution imposes direct electrostatic interactions on the phenolic hydroxyl group. -

Anion Stabilization: The electron-withdrawing nature of the two chlorine atoms delocalizes the negative charge of the phenolate oxygen, significantly stabilizing the anionic form.

The pKₐ Shift: A Biological Switch

The most critical functional change is the acidification of the phenolic proton.

-

Native Tyrosine pKₐ: ~10.0 (Neutral at pH 7.4)

-

3,5-Cl₂-Tyrosine pKₐ: ~7.2 – 7.6 (Significant anionic population at pH 7.4)

This shift means that in a physiological environment (pH 7.4), native tyrosine functions as a hydrogen bond donor, whereas 3,5-Cl₂-Tyr exists largely as a phenolate anion , functioning as a strong electrostatic acceptor and altering local protein electrostatics.

Visualization of Electronic Displacement

Figure 1: Mechanistic flow of chlorine substitution leading to phenolate stabilization. The Inductive (-I) effect overrides resonance, lowering the pKa to physiological range.

Part 2: Biophysical Consequences

The electronic alteration cascades into changes in redox potential, hydrophobicity, and molecular recognition.

Comparative Physicochemical Profile

| Property | Native Tyrosine (Tyr) | 3,5-Dichlorotyrosine (3,5-Cl₂-Tyr) | Impact |

| pKₐ (Phenol) | ~10.0 | 7.2 – 7.6 | Ionization at neutral pH; Electrostatic switching. |

| Electronic State (pH 7.4) | Neutral | Anionic / Neutral Mix | Alters protein folding and ligand binding. |

| Hydrophobicity (LogP) | ~0.86 | ~1.60 (Neutral form) | Cl increases lipophilicity, unless ionized. |

| Van der Waals Volume | 141 ų | ~175 ų | Steric bulk may clash in tight binding pockets. |

| Redox Potential (E°') | ~0.93 V (vs NHE) | Lower (at pH 7.4) | Phenolate is easier to oxidize than neutral phenol. |

| Halogen Bonding | None | Strong | Cl acts as a Lewis acid (σ-hole) donor. |

The Redox Paradox

While electron-withdrawing groups typically increase the oxidation potential of the neutral phenol (making it harder to remove an electron), the pKₐ drop reverses this trend at physiological pH.

-

Mechanism: Oxidation of Phenolate (O⁻)

Radical (O•) is energetically favored over Phenol (OH) -

Result: Because 3,5-Cl₂-Tyr is partially ionized at pH 7.4, it is more susceptible to oxidation than native tyrosine, making it a "sink" for radical stress.

Part 3: Applications & Mechanisms

Biomarker of Myeloperoxidase (MPO) Activity

3,5-Cl₂-Tyr is the "gold standard" biomarker for oxidative tissue damage driven by the innate immune system. It is specific to the MPO pathway, as no other endogenous enzyme generates hypochlorous acid (HOCl).

Figure 2: The MPO-catalyzed chlorination pathway. 3,5-Cl₂-Tyr represents the terminal oxidation product of tyrosine under chlorine stress.[1]

Protein Engineering & Drug Design

-

pH Probes: Replacing Tyr with 3,5-Cl₂-Tyr in a catalytic triad allows researchers to "titrate" the active site activity within physiological pH ranges.

-

Halogen Bonding: The chlorine atoms can form specific halogen bonds (R-Cl···O=C) with backbone carbonyls, increasing binding affinity by 1–2 kcal/mol compared to hydrogen bonds.

Part 4: Experimental Protocols

Synthesis via Solid Phase Peptide Synthesis (SPPS)

Incorporating 3,5-Cl₂-Tyr into peptides requires modified Fmoc protocols due to the steric bulk and altered acidity.

Reagents:

-

Fmoc-3,5-dichloro-L-tyrosine (Commercially available or synthesized via chlorination of Fmoc-Tyr).

-

Coupling Reagents: HATU or DIC/Oxyma (HBTU is often too slow for sterically hindered residues).

-

Resin: Rink Amide or Wang Resin.

Protocol:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling (Critical Step):

-

Dissolve Fmoc-3,5-Cl₂-Tyr (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

-

Note: Pre-activate for only 30 seconds to minimize racemization.

-

Add to resin and shake for 60–90 minutes (double the standard time due to steric hindrance from ortho-chlorines).

-

-

Capping: Acetic anhydride/Pyridine to block unreacted sites.

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The chlorine bond is stable to standard TFA acidolysis.

Detection via Isotope Dilution LC-MS/MS

This is the authoritative method for quantifying 3,5-Cl₂-Tyr in biological samples (plasma, tissue).

Principle: Use of a stable isotopologue (

Figure 3: Isotope Dilution Mass Spectrometry workflow. The internal standard is added before hydrolysis to account for all processing variances.

Mass Transitions (ESI+):

-

Precursor Ion: m/z 318.0 [M+H]⁺ (for naturally occurring 3,5-Cl₂-Tyr, ³⁵Cl isotope).

-

Product Ion (Quantifier): m/z 272.0 [M+H - HCOOH]⁺.

-

Product Ion (Qualifier): m/z 237.0 [Loss of Cl].

References

-

Biomarker Validation: Hazen, S. L., et al. (1997). "3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima."[2] Journal of Clinical Investigation. Link

-

Redox Properties: Berry, B. W., et al. (2012).[3] "Formal reduction potential of 3,5-difluorotyrosine in a structured protein." Proceedings of the National Academy of Sciences. (Provides comparative halogenated tyrosine redox data). Link

-

Hammett Constants: Hansch, C., et al. (1991).[4] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Link

-

Detection Methodology: Crow, J. P., et al. (2016). "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC–MS-MS." Journal of Analytical Toxicology. Link

-

pKa Determination: Sjödin, T., et al. (2006). "Proton-Coupled Electron Transfer from Tyrosine in a Tyrosine−Histidine Complex." Journal of the American Chemical Society.[4] Link

Sources

- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

Technical Profile: Physicochemical Properties of Boc-Tyr(3,5-Cl₂)-OH

The following technical guide details the physicochemical profile of Boc-Tyr(3,5-Cl₂)-OH (N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine). This document is structured to support researchers in peptide synthesis, medicinal chemistry, and biomarker analysis, focusing on the critical parameters of acid dissociation constants (pKa) and lipophilicity (LogP/LogD).[1]

Executive Summary

Boc-Tyr(3,5-Cl₂)-OH is a halogenated amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and as a reference standard in the study of oxidative stress biomarkers (specifically myeloperoxidase-mediated chlorination).[2] The introduction of two chlorine atoms at the 3 and 5 positions of the tyrosine phenolic ring significantly alters the electronic and steric environment of the molecule.[1] This modification drastically increases the acidity of the phenolic hydroxyl group (lowering the pKa by >3 units compared to native tyrosine) and enhances the compound's overall lipophilicity, influencing membrane permeability and receptor binding affinity.[1]

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Detail |

| Chemical Name | N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine |

| Formula | C₁₄H₁₇Cl₂NO₅ |

| Molecular Weight | 366.20 g/mol |

| CAS Number | Not widely indexed (Parent AA: 3,5-Dichlorotyrosine, CAS 15106-62-4) |

| Structural Features | [2][3][4][5] • Boc Group : Acid-labile amine protection.[2]• 3,5-Dichloro Phenol : Electron-withdrawing chlorines stabilize the phenolate anion.• Carboxylic Acid : Free C-terminus for coupling or solubility.[1][2] |

Structural Visualization

The following diagram illustrates the chemical structure and the specific sites of ionization that define its pKa profile.[1]

Figure 1: Functional decomposition of Boc-Tyr(3,5-Cl₂)-OH highlighting ionization sites.

Physicochemical Core: pKa and Lipophilicity[1][9]

Acid Dissociation Constants (pKa)

The chlorination of the tyrosine ring induces a profound electronic effect.[1] Chlorine is highly electronegative, exerting a strong inductive withdrawal (-I effect) on the phenolic ring.[1][2] This stabilizes the negative charge of the resulting phenolate anion, making the proton much easier to remove.[1]

| Ionizable Group | pKa Value (Approx.) | Comparison to Native Tyr | Mechanistic Insight |

| Carboxylic Acid (-COOH) | 3.8 ± 0.2 | Slightly lower (~3.6-4.[2]0) | The Boc group converts the basic amine to a neutral carbamate, removing the zwitterionic character found in free amino acids.[1] The COOH pKa is typical of N-protected amino acids.[1][2] |

| Phenolic Hydroxyl (-OH) | 6.7 ± 0.1 | Significantly Lower (Tyr pKa ~10.[2]1) | The two ortho-chlorine atoms withdraw electron density, stabilizing the phenolate.[1][2] This shifts the pKa from basic (~10) to near-neutral (~6.7), meaning a significant fraction is ionized at physiological pH (7.4).[2] |

Implication: At physiological pH (7.4), the phenolic group of Boc-Tyr(3,5-Cl₂)-OH is predominantly deprotonated (anionic) , unlike native tyrosine which remains neutral.[2] This drastically alters electrostatic interactions in biological systems.[1][2]

Lipophilicity (LogP & LogD)

While the chlorine atoms add hydrophobicity (increasing LogP), the enhanced acidity of the phenol counters this by promoting ionization at neutral pH (decreasing LogD).[1]

| Property | Value | Context |

| LogP (Neutral Species) | ~2.9 (Predicted) | Higher than Boc-Tyr-OH (~1.2).[2] The addition of two Cl atoms adds significant lipophilicity to the uncharged molecule.[1] |

| LogD (pH 7.4) | < 0.5 (Estimated) | Drastic Drop. At pH 7.4, both the carboxylate (COO⁻) and the phenol (O⁻) are ionized.[2] The presence of a dianionic species (-2 charge) makes the effective distribution into lipids very low despite the lipophilic chlorines.[1] |

Experimental Methodologies

To validate these values in a specific formulation or buffer system, the following self-validating protocols are recommended.

Spectrophotometric pKa Determination

This method relies on the distinct UV absorption shift between the protonated phenol and the deprotonated phenolate.[1]

Protocol:

-

Preparation : Dissolve Boc-Tyr(3,5-Cl₂)-OH (50 µM) in a mixed solvent system (e.g., water/methanol 90:10) to ensure solubility while minimizing solvent effects on pKa.[1][2]

-

Buffer Series : Prepare a series of buffers ranging from pH 2.0 to pH 10.0 in 0.5 unit increments.

-

Measurement : Record UV-Vis spectra (200–400 nm) for each pH point.

-

Observation: Look for the bathochromic shift (red shift) of the absorbance maximum (

) as the phenol deprotonates (typically shifting from ~280 nm to ~295-300 nm).[2]

-

-

Calculation : Plot Absorbance at

vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.[1][2]

HPLC-Based Lipophilicity Assessment

Traditional shake-flask methods are prone to emulsion errors with amphiphilic compounds.[2] Reversed-Phase HPLC provides a more robust correlation.[1][2]

Protocol:

-

Column : C18 Reversed-Phase column (e.g., Agilent Zorbax Eclipse).[1][2]

-

Mobile Phase : Isocratic elution with Methanol/Phosphate Buffer (pH 7.[1][2]4) at varying ratios (e.g., 40%, 50%, 60% MeOH).

-

Standards : Run a set of calibration standards with known LogD values (e.g., Toluene, Naphthalene, Atenolol).

-

Correlation : Measure the retention factor (

) for the analyte and standards.[1][2]-

Equation:

[2]

-

-

Extrapolation : Plot

vs. LogD of standards to generate a calibration curve and interpolate the LogD of Boc-Tyr(3,5-Cl₂)-OH.

Experimental Workflow Visualization

Figure 2: Parallel workflow for determining ionization and lipophilicity constants.

Applications in Drug Development[1]

-

Peptide Stability : The electron-withdrawing chlorines make the aromatic ring less susceptible to oxidative metabolism compared to native tyrosine.[1][2]

-

Potency Enhancement : The increased acidity allows the phenol to act as a stronger hydrogen bond donor/acceptor at physiological pH, potentially strengthening interactions with basic residues (Arg, Lys) in receptor binding pockets.[1]

-

Biomarker Standards : This compound serves as a critical synthetic precursor for generating 3,5-dichlorotyrosine standards used to quantify chlorine gas exposure or myeloperoxidase activity in inflammatory diseases.[1][2]

References

-

Crow, B. S., et al. (2016).[1][2] Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum and plasma by isotope dilution HPLC-MS-MS.[2][6] Journal of Analytical Toxicology. Available at: [Link][2]

-

Ketterer, M. E., et al. (2020).[1][2] Kinetics of 3-Chlorotyrosine Formation and Loss Due to Hypochlorous Acid and Chloramines. Chemical Research in Toxicology. (Data on pKa of N-acetyl-3,5-dichlorotyrosine). Available at: [Link][2]

-

PubChem Database . 3,5-Diiodotyrosine (Analogous pKa data).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][2]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-TYR(3,5-BR2)-OH | 58960-71-7 [chemicalbook.com]

- 4. BOC-TYR(3,5-BR2)-OH | 58960-71-7 [chemicalbook.com]

- 5. 3,5-DIIODOTYROSINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chlorotyrosine Analogs in Peptide Drug Design

Topic: Role of Chlorotyrosine Analogs in Peptide Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetics. Among these, chlorotyrosine (Cl-Tyr) —specifically 3-chlorotyrosine (3-Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr)—offers a unique distinct physicochemical profile that bridges the gap between steric bulk and electronic modulation.

Unlike simple hydrophobic substitutions (e.g., Phenylalanine to Tryptophan), chlorination of the tyrosine phenolic ring introduces a sigma-hole capable of specific halogen bonding, significantly shifts the pKa of the hydroxyl group (increasing acidity), and alters the metabolic fate of the peptide.

This guide provides a technical roadmap for leveraging Cl-Tyr in peptide drug discovery, detailing its physicochemical impact, solid-phase synthesis (SPPS) protocols, and critical stability considerations regarding specific metabolic pathways like DEHAL1-mediated dehalogenation.

Physicochemical Profile & Mechanistic Basis

The strategic value of Cl-Tyr lies in its ability to modulate receptor affinity and solubility without drastically altering the peptide's gross topology.

The Halogen Effect: Sigma Holes and pKa Shifts

The chlorine atom is electron-withdrawing (inductive effect, -I), which lowers the electron density of the phenolic ring. This has two primary consequences for drug design:

-

Acidity Modulation (pKa Shift): The pKa of the phenolic hydroxyl drops significantly. While Tyrosine has a pKa of ~10.0, 3-chlorotyrosine has a pKa of ~8.5 , and 3,5-dichlorotyrosine drops to ~6.7 .

-

Implication: At physiological pH (7.4), a significant fraction of 3,5-Cl₂-Tyr exists as the phenolate anion, drastically altering electrostatic interactions compared to native Tyr.

-

-

Halogen Bonding (The Sigma Hole): Chlorine exhibits an anisotropic charge distribution. While the equatorial region is electronegative, the region along the C-Cl bond axis (distal to the carbon) is electropositive (the "sigma hole"). This allows Cl-Tyr to act as a Lewis acid, forming highly directional interactions with backbone carbonyls or side-chain carboxylates in the target receptor.

Table 1: Comparative Physicochemical Properties

| Property | L-Tyrosine (Tyr) | 3-Chloro-L-Tyrosine (3-Cl-Tyr) | 3,5-Dichloro-L-Tyrosine (3,5-Cl₂-Tyr) |

| pKa (Phenolic OH) | ~10.0 | 8.5 | 6.7 |

| Van der Waals Radius | H = 1.20 Å | Cl = 1.75 Å | Cl = 1.75 Å (x2) |

| Electronic Character | Electron Rich | Electron Deficient (Ring) | Highly Electron Deficient |

| Lipophilicity (LogP) | -2.26 | ~ -1.8 (More Lipophilic) | ~ -1.3 (Most Lipophilic) |

| Primary Interaction | H-Bond Donor/Acceptor | Halogen Bond + H-Bond Donor | Ionic (Phenolate) + Halogen Bond |

Visualization: Mechanistic Workflow

The following diagram illustrates how Cl-Tyr integration translates to biological effect.

Figure 1: Mechanistic pathways by which chlorination alters peptide pharmacodynamics. Note the dual impact of electronic and steric factors.

Synthesis Protocol: Incorporation via SPPS

Incorporating 3-Cl-Tyr into peptides using Fmoc solid-phase peptide synthesis (SPPS) is generally robust. However, the reduced nucleophilicity of the phenolic hydroxyl allows for a unique advantage: side-chain protection is often unnecessary , provided specific coupling conditions are met to avoid O-acylation.

Materials Required[1]

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Amino Acid: Fmoc-3-Chloro-L-Tyrosine-OH (Commercial grade).

-

Coupling Reagents: HCTU or HATU (preferred for sterically hindered couplings).

-

Base: Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Protocol

Step 1: Resin Swelling & Deprotection

-

Swell resin in DMF for 30 minutes.

-

Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).

-

Wash resin 5x with DMF.

Step 2: Coupling of Fmoc-3-Cl-Tyr-OH

-

Critical Note: Because the chlorine atom withdraws electrons, the phenolic OH is more acidic but less nucleophilic than native Tyr. This reduces the risk of O-acylation during activation.

-

Mix: 4.0 eq Fmoc-3-Cl-Tyr-OH + 3.9 eq HCTU in DMF.

-

Activate: Add 8.0 eq DIPEA. Pre-activate for 30 seconds.

-

Reaction: Add to resin immediately. Shake at room temperature for 45–60 minutes.

-

QC Check: Perform a Kaiser test.[1][2] If positive (blue), re-couple using HATU/HOAt.

Step 3: Elongation & Final Cleavage

-

Continue standard Fmoc cycles for remaining residues.

-

Final Cleavage: Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. The chlorine substituent is stable in standard TFA cleavage conditions.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

SPPS Workflow Diagram

Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the direct coupling of unprotected Fmoc-Cl-Tyr-OH.

Stability and Metabolic Considerations

A common misconception is that halogenation always confers metabolic stability. While Cl-Tyr improves resistance to general proteases (like chymotrypsin), it introduces a specific vulnerability to dehalogenases.

Proteolytic Resistance (Chymotrypsin)

Chymotrypsin preferentially cleaves the peptide bond on the carboxyl side of aromatic residues (Tyr, Trp, Phe).

-

Mechanism: The hydrophobic pocket of chymotrypsin accommodates the aromatic ring.

-

Cl-Tyr Effect: The addition of a chlorine atom at the ortho position (3-Cl) increases the width of the ring (Van der Waals radius of Cl is 1.75 Å vs 1.20 Å for H). This creates steric clashes within the S1 specificity pocket of the protease, significantly reducing the rate of hydrolysis (

) compared to native Tyrosine.

The Metabolic "Gotcha": Dehalogenation

Researchers must be aware of Iodotyrosine Deiodinase (DEHAL1) and similar dehalogenases found in the liver and kidney.

-

Pathway: In vivo, 3-chlorotyrosine can be a substrate for reductive dehalogenation, converting it back to Tyrosine or facilitating oxidative degradation to 3-chloro-4-hydroxyphenylacetic acid.

-

Mitigation: To assess this risk, stability assays must look for specific metabolites.

Stability Assay Protocol

To validate the design, perform a comparative stability assay using LC-MS.

-

Incubation: Incubate Peptide (100 µM) in Human Plasma or Liver Microsomes at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Target Ions: Monitor for:

-

Parent Peptide (

) -

Hydrolysis fragments (Proteolysis)

-

Dechlorinated species (

Da) – Critical Indicator of DEHAL1 activity.

-

Figure 3: Analytical workflow for distinguishing between proteolytic degradation and metabolic dehalogenation.

References

-

Kinetics of 3-Chlorotyrosine Formation and Loss. AWS/MedChem Express Data. (Provides pKa values: Tyr=10.0, 3-Cl-Tyr=8.5, 3,5-Cl2-Tyr=6.7).[1] 1[3][4][5][6][7][8][9][10][11]

-

Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (NIH). (Explains the sigma-hole mechanism and halogen bonding in peptides). 12[3][4][5][6][7][8][9][10][11]

-

The Metabolism and Dechlorination of Chlorotyrosine in Vivo. Journal of Biological Chemistry. (Identifies dechlorination as a major metabolic pathway). 13[3][2][4][5][6][7][8][9][10][11]

-

Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (Standard protocols for Fmoc synthesis). 14[3][2][4][5][6][7][8][9][10][11]

-

Structural Engineering of Tyrosine-Based Neuroprotective Peptides. MDPI Biomolecules. (Case study on Tyrosine modification for BBB transport). 3[3][4][5][6][7][8][9][10][11]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Activity and stability of α-chymotrypsin in biocompatible ionic liquids: enzyme refolding by triethyl ammonium acetate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. Stabilization of α-Chymotrypsin upon PEGylation Correlates with Reduced Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

The Strategic Incorporation of Halogenated Amino Acids: A Technical Guide to Boc-Protected Building Blocks in Peptide and Drug Development

Abstract

The precise modification of peptide structure is a cornerstone of modern drug discovery and chemical biology. Halogenation of amino acid side chains offers a powerful tool to modulate the physicochemical properties of peptides, enhancing their therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-protected halogenated amino acid building blocks. We will explore the fundamental principles of their synthesis, the strategic advantages of their use, and detailed protocols for their application in solid-phase peptide synthesis (SPPS). This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology for the development of next-generation peptide therapeutics.

Introduction: The Rationale for Halogenation in Peptide Science

The introduction of halogen atoms into amino acid side chains is far from a trivial substitution. It is a strategic modification that can profoundly influence a peptide's conformation, binding affinity, metabolic stability, and overall therapeutic efficacy. Halogen atoms, through a combination of steric and electronic effects, can introduce unique properties not achievable with the canonical twenty amino acids.

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in peptide synthesis, particularly in the context of modified amino acids.[1][2] Its acid-labile nature allows for orthogonal protection schemes, ensuring the integrity of the peptide chain and acid-sensitive side chains during synthesis.[3] This guide will focus on the synergy between Boc protection and halogenated amino acids, providing a practical framework for their effective use.

The Physicochemical Impact of Halogenation

The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) imparts several key changes to an amino acid's side chain:

-

Size and Steric Bulk: The atomic radius increases significantly down the group from fluorine to iodine. This allows for the fine-tuning of steric interactions within a peptide or at a peptide-protein interface.

-

Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and influence protein-protein interactions.[4]

-

Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the pKa of nearby functional groups and create localized dipoles.

-

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base.[5] This interaction, analogous to a hydrogen bond, can play a crucial role in molecular recognition and the stabilization of peptide conformations.[6][7]

These modifications can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles.[8]

Synthesis and Characterization of Boc-Protected Halogenated Amino Acids

The successful application of these building blocks begins with their robust and well-characterized synthesis. This section will detail the key steps in their preparation, from the initial halogenation of the amino acid to the final purification and characterization.

Halogenation Strategies for Amino Acid Side Chains

The method of halogenation depends on the specific amino acid and the desired halogen. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are common targets for halogenation.

-

Electrophilic Halogenation: This is a common method for introducing chlorine, bromine, and iodine onto electron-rich aromatic rings. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently employed.

-

Electrophilic Fluorination: The introduction of fluorine often requires specialized reagents due to the high reactivity of elemental fluorine. Selectfluor® is a widely used electrophilic fluorinating agent that offers a safer and more controlled method for the fluorination of various substrates, including amino acid derivatives.[6][9]

Caption: General strategies for the electrophilic halogenation of aromatic amino acids.

Boc Protection: A Step-by-Step Protocol

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following is a detailed protocol for the synthesis of Boc-4-bromophenylalanine.

Experimental Protocol: Synthesis of Boc-L-4-Bromophenylalanine

Materials:

-

L-4-Bromophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water (deionized)

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve L-4-bromophenylalanine (1 equivalent) in a solution of NaOH (1.1 equivalents) in water.

-

Addition of Solvent: Add tert-butanol to the solution.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may form during the addition.

-

Reaction: Stir the reaction mixture overnight at room temperature. The solution should become clear with a pH of 7.5-8.5.

-

Extraction (Organic Wash): Extract the reaction mixture twice with pentane to remove any unreacted (Boc)₂O.

-

Acidification: Prepare a solution of potassium hydrogen sulfate in water. Carefully add this acidic solution to the aqueous layer from the previous step with stirring until the pH reaches 1-1.5. A white precipitate of the product will form.

-

Extraction (Product): Extract the product from the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Boc-L-4-bromophenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Purification and Characterization

Purification of the final product is crucial to ensure high-quality building blocks for peptide synthesis.

-

Flash Column Chromatography: This is a standard technique for purifying organic compounds. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

-

Recrystallization: This method can be effective for obtaining highly pure crystalline products.

Characterization is essential to confirm the identity and purity of the synthesized building block.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The spectrum will show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the α-proton of the amino acid, and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the halogen substituent. For example, in 4-fluorophenylalanine, the protons on the aromatic ring will show coupling to the ¹⁹F nucleus.[10]

-

¹³C NMR: The carbonyl carbon of the Boc group and the carbons of the amino acid backbone and side chain will give distinct signals. The chemical shift of the carbon directly attached to the halogen will be significantly affected.[11][12]

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. The isotopic pattern of chlorine and bromine can be a clear indicator of their presence in the molecule.

Incorporation of Boc-Protected Halogenated Amino Acids into Peptides

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for solid-phase peptide synthesis (SPPS).[13] This section provides a detailed workflow for the incorporation of a Boc-protected halogenated amino acid into a growing peptide chain.

Caption: A typical cycle for Boc-based solid-phase peptide synthesis (SPPS).

The SPPS Cycle: A Step-by-Step Protocol

The following protocol outlines a single coupling cycle for the addition of a Boc-protected halogenated amino acid.

Experimental Protocol: Incorporation of Boc-L-4-Iodophenylalanine in SPPS

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-4-Iodophenylalanine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N-Hydroxybenzotriazole (HOBt) or equivalent additive

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the solvent.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (monitored by a colorimetric test, e.g., chloranil test).

-

Wash the resin with DCM and then DMF to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate the Boc-L-4-iodophenylalanine (2-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling reagent (e.g., HBTU, 1 equivalent to the amino acid) and an additive (e.g., HOBt, 1 equivalent). Add DIEA (2 equivalents) to initiate activation.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours, or until the coupling is complete (monitored by a colorimetric test, e.g., Kaiser test).[14]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride.

This cycle is repeated until the desired peptide sequence is assembled.

Coupling Reagents and Considerations

The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or modified amino acids.[15]

| Coupling Reagent | Class | Key Features |

| DCC/DIC | Carbodiimide | Cost-effective, but can cause racemization. Byproducts can be difficult to remove in SPPS. |

| HBTU/HATU | Aminium/Uronium Salt | Highly efficient, fast reaction times, and low racemization. Commonly used in automated synthesizers. |

| PyBOP/PyAOP | Phosphonium Salt | Excellent for sterically hindered couplings and for reducing racemization. |

| COMU | Uronium Salt | High solubility and reactivity, with water-soluble byproducts, making it a "greener" option. |

Table 1: Comparison of common coupling reagents used in peptide synthesis.

Challenges in the synthesis of peptides containing halogenated residues can include reduced coupling efficiency due to steric hindrance, especially with bulkier halogens like iodine.[16] In such cases, double coupling or the use of more potent coupling reagents like HATU may be necessary.

The Impact of Halogenation on Peptide Structure and Function

The true value of incorporating halogenated amino acids lies in their ability to fine-tune the biological properties of peptides.

Conformational Control and Stability

Halogen atoms can influence peptide secondary structure through steric effects and the formation of halogen bonds. For instance, the incorporation of a chlorinated amino acid has been shown to stabilize a β-hairpin fold to an extent comparable to a hydrogen bond.[7] This conformational stabilization can pre-organize a peptide for receptor binding, leading to enhanced affinity and selectivity.

Modulating pKa and Biological Interactions

The electron-withdrawing nature of halogens can lower the pKa of nearby acidic or basic groups. For example, the pKa of the phenolic hydroxyl group of tyrosine is approximately 10.1. Halogenation of the aromatic ring can decrease this value, potentially altering the ionization state of the residue at physiological pH and influencing its interactions with binding partners.[17][18][19]

| Amino Acid Side Chain | Typical pKa | Potential Impact of Halogenation |

| Tyrosine (Phenol) | ~10.1 | Decreased pKa, altering hydrogen bonding potential. |

| Histidine (Imidazole) | ~6.0 | Can be influenced by halogenation on adjacent aromatic residues. |

| Aspartic/Glutamic Acid | ~3.9 / ~4.1 | Less direct impact, but can be influenced by changes in the local electrostatic environment. |

Table 2: The potential influence of halogenation on the pKa of amino acid side chains.

Enhancing Binding Affinity through Halogen Bonds

Halogen bonds are increasingly recognized as important interactions in drug design.[20][21] The incorporation of a halogenated amino acid can introduce a new binding interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein, thereby increasing binding affinity. Computational studies have shown that halogen bonds at protein-peptide interfaces can significantly enhance binding.[6]

Characterization of Halogenated Peptides

Following synthesis and purification, the final peptide must be thoroughly characterized.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final peptide product. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing a small amount of TFA.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the peptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the halogenated residue.[22][23][24][25][26] The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are readily identifiable in the mass spectrum.

Conclusion and Future Perspectives

Boc-protected halogenated amino acids are invaluable tools for the modern peptide chemist. They offer a rational and predictable means to modulate the physicochemical and biological properties of peptides. The synthetic and analytical methods described in this guide provide a solid foundation for the successful application of these building blocks in the design and development of novel peptide-based therapeutics and research tools.

As our understanding of the subtle yet powerful effects of halogenation continues to grow, we can expect to see the development of even more sophisticated halogenated amino acid building blocks and their application in increasingly complex biological systems. The continued exploration of halogen bonding in peptide and protein engineering holds particular promise for the creation of next-generation therapeutics with unparalleled potency and selectivity.

References

-

The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. (2020). Available at: [Link]

-

Boc-4-bromo-L-phenylalanine. Chem-Impex. Available at: [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). Available at: [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). Available at: [Link]

-

Ch27 pKa and pI values. University of Calgary. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

-

Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. ResearchGate. (2025). Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Available at: [Link]

-

Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). Available at: [Link]

-

Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]

-

What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. (2022). Available at: [Link]

-

interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. (2024). Available at: [Link]

-

Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). Available at: [Link]

-

(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. Available at: [Link]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses Procedure. Available at: [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. (2020). Available at: [Link]

-

Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. (2019). Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]

-

Signal Areas. Available at: [Link]

-

NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry. Available at: [Link]

-

Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

-

Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Available at: [Link]

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. (2017). Available at: [Link]

-

Amino acid pKa and pKi values. Isca Biochemicals. Available at: [Link]

-

Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. ResearchGate. (2025). Available at: [Link]

- Process for preparing 4-borono-L-phenylalanine. Google Patents.

-

Sustainability challenges in peptide synthesis and purification: from R&D to production. (2019). Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. (2022). Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. PMC. (2020). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

-

p-Fluorophenylalanine. PubChem. Available at: [Link]

-

Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. Available at: [Link]

-

Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC. Available at: [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

-

Amino Acid pKa. Reddit. (2020). Available at: [Link]/r/Mcat/comments/8s5f7y/amino_acid_pka/)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. blog.mblintl.com [blog.mblintl.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 17. iscabiochemicals.com [iscabiochemicals.com]

- 18. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uab.edu [uab.edu]

- 23. research.cbc.osu.edu [research.cbc.osu.edu]

- 24. researchgate.net [researchgate.net]

- 25. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Steric and Electronic Properties of 3,5-Dichlorotyrosine in Ligand Binding

The following guide details the steric, electronic, and physicochemical properties of 3,5-dichlorotyrosine (Cl₂Tyr) in the context of ligand binding and drug design.

Executive Summary

3,5-Dichlorotyrosine (Cl₂Tyr) is a non-proteinogenic amino acid often utilized in peptidomimetics and rational drug design to modulate potency, selectivity, and metabolic stability. Unlike its parent amino acid, Tyrosine (Tyr), Cl₂Tyr introduces two critical perturbations: a steric expansion of the aromatic ring and a drastic electronic shift that lowers the phenolic pKₐ from ~10.0 to ~6.3 .

This guide provides a structural analysis of Cl₂Tyr, focusing on its utility as a "steric shim" to fill hydrophobic pockets and its ability to function as an anionic anchor at physiological pH.

Molecular Architecture & Steric Parameters

Steric Bulk and Van der Waals Volumes

The substitution of hydrogen atoms at the ortho positions (3 and 5) with chlorine atoms significantly increases the molecular volume of the phenol ring. However, chlorine occupies a unique "Goldilocks" zone in medicinal chemistry—larger than fluorine/hydrogen but smaller and less lipophilic than iodine or a methyl group.

Table 1: Comparative Steric Parameters of Substituents

| Substituent | Van der Waals Radius (Å) | Van der Waals Volume (ų) | Bond Length (C-X) (Å) | Taft Steric Parameter (Es) |

| Hydrogen (-H) | 1.20 | ~5.0 | 1.09 | 0.00 |

| Fluorine (-F) | 1.47 | ~9.0 | 1.35 | -0.46 |

| Chlorine (-Cl) | 1.75 | ~19.9 | 1.73 | -0.97 |

| Bromine (-Br) | 1.85 | ~24.5 | 1.89 | -1.16 |

| Methyl (-CH₃) | 2.00 | ~23.9 | 1.54 | -1.24 |

Key Insight: While the chlorine atom is sterically significant, the C-Cl bond length (1.73 Å) pushes the bulk further away from the aromatic core compared to a methyl group. This allows Cl₂Tyr to probe deeper into hydrophobic sub-pockets without incurring the severe steric penalties often seen with methylation.

The Electronic Shift (The pKₐ Cliff)

The most profound effect of 3,5-dichlorination is electronic. The high electronegativity of the two chlorine atoms exerts a strong inductive electron-withdrawing effect (-I) on the phenol ring, stabilizing the phenolate anion.

-

Tyrosine pKₐ: ~10.0 (Neutral at pH 7.4)

-

3,5-Dichlorotyrosine pKₐ: 6.3 - 6.5 (Anionic at pH 7.4)

Mechanistic Consequence: At physiological pH (7.4), Cl₂Tyr exists primarily as a phenolate anion . This transforms the residue from a hydrogen bond donor (like Tyr) into a strong electrostatic acceptor and hydrogen bond acceptor.

Mechanistic Implications in Ligand Binding

Halogen Bonding (The Sigma Hole)

Beyond sterics, Cl₂Tyr can engage in halogen bonding (XB). The electron-withdrawing nature of the aromatic ring enhances the sigma hole (a region of positive electrostatic potential) on the extension of the C-Cl bond.

-

Vector: Linear (160°–180° relative to the C-Cl bond).

-

Interaction Partner: Carbonyl oxygens, carboxylates, or pi-systems in the receptor.

-

Strength: Cl < Br < I. While Cl is a weaker XB donor than Iodine, the dual-Cl substitution pattern enhances the sigma hole potential compared to monochlorinated variants.

Lipophilicity and Membrane Permeability

Despite being ionized at pH 7.4, the lipophilicity of the aromatic ring increases due to the chlorines.

-

LogP Contribution: Each Cl adds approximately +0.71 to the LogP.

-

Effect: This increased lipophilicity drives the residue into hydrophobic pockets (entropy-driven binding), partially offsetting the desolvation penalty of the anion.

Decision Logic for Substitution

The following diagram outlines the decision process for substituting Tyrosine with Cl₂Tyr in a lead optimization campaign.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cl₂Tyr Peptides

Incorporating Cl₂Tyr into peptides requires specific attention to its acidity. Unlike Tyrosine, which requires tert-butyl (tBu) side-chain protection to prevent O-acylation, the nucleophilicity of the Cl₂Tyr phenolate is significantly reduced by the electron-withdrawing chlorines.

Reagents:

-

Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide (depending on C-term).

-

Building Block: Fmoc-3,5-dichloro-L-tyrosine-OH (Commercial or synthesized).

-

Coupling Agents: DIC/Oxyma or HATU/DIPEA.

Protocol:

-

Coupling:

-

Use Fmoc-3,5-Cl₂-Tyr-OH (3.0 eq).

-

Activate with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Note: Side chain protection (e.g., 2-Cl-Trt) is optional. For short peptides, the free phenol can be used because the O-acylation rate is slow. However, for sequences >10 residues or those containing sensitive moieties, use Fmoc-3,5-Cl₂-Tyr(2-Cl-Trt)-OH to ensure purity.

-

-

Fmoc Deprotection:

-

20% Piperidine in DMF (2 x 5 min).

-

Observation: The deprotection solution may turn yellow/orange due to the formation of the dibenzofulvene-piperidine adduct, but the Cl₂Tyr phenolate itself is colorless.

-

-

Cleavage:

-

Standard cocktail: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Caution: The Cl₂Tyr residue is stable to TFA. Do not use high temperatures which might risk dechlorination (rare but possible with harsh scavengers).

-

-

Purification (HPLC):

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Crucial: Due to the pKₐ of ~6.3, the retention time will shift significantly based on mobile phase pH. With 0.1% TFA (pH ~2), the residue is protonated (neutral) and retains well. If using ammonium acetate (pH 6.5), it will be ionized and elute much earlier.

-

Workflow Diagram

Case Study: Tropoelastin and Radical Enzymes

Radical Stabilization

In the study of radical enzymes, 3,5-dichlorotyrosine is used to tune the redox potential of the tyrosyl radical. The lower pKₐ facilitates proton-coupled electron transfer (PCET) mechanisms.

-

Application: Substituting Tyr with Cl₂Tyr in Ribonucleotide Reductase models to study radical propagation rates. The Cl₂Tyr radical is more oxidizing than the native Tyr radical.

Biomarker Stability

Cl₂Tyr is a stable biomarker for myeloperoxidase (MPO) activity. In inflammatory diseases, MPO produces HOCl (hypochlorous acid), which chlorinates native Tyrosine residues.[1]

-

Relevance to Drug Design: This stability confirms that Cl₂Tyr is metabolically robust and resistant to further oxidative degradation in biological matrices, making it a durable motif for peptide therapeutics.

References

-

Biomarker Characterization

- Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Biological Samples.

- Source: Journal of Analytical Toxicology / NIH.

-

Halogen Bonding in Drug Design

- Halogen bonding for rational drug design and new drug discovery.

- Source: Expert Opinion on Drug Discovery.

-

Steric Parameters

- Van der Waals volumes and radii.

- Source: Wikipedia / Bondi, A. (1964). "Van der Waals Volumes and Radii". J. Phys. Chem.

-

Radical Enzyme Mechanisms

- Study and design of amino acid-based radical enzymes using unn

- Source: Royal Society of Chemistry (RSC).

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing 3,5-Dichloro-L-Tyrosine (Boc Strategy)

Executive Summary & Scientific Context

The incorporation of halogenated amino acids, specifically 3,5-dichloro-L-tyrosine (Tyr(3,5-Cl2)) , is a critical strategy in medicinal chemistry to enhance metabolic stability and membrane permeability of peptide therapeutics. The electron-withdrawing chlorine atoms at the ortho positions of the phenolic ring significantly lower the pKa of the hydroxyl group (~7.4 vs. 10.1 for native Tyr) and increase lipophilicity.

However, this structural modification introduces specific synthetic challenges in Solid-Phase Peptide Synthesis (SPPS).[1] The steric bulk of the chlorine atoms hinders the

This guide details a robust Boc/Benzyl (Boc/Bzl) strategy for incorporating Boc-Tyr(3,5-Cl2)-OH.[1] Unlike Fmoc chemistry, which often requires side-chain protection (e.g., 2-Cl-Trt) to prevent alkylation, the Boc strategy allows for the use of the unprotected phenolic side chain, provided specific neutralization protocols are followed to mitigate O-acylation.

Strategic Planning: Materials & Resin Selection

The Building Block: Boc-Tyr(3,5-Cl2)-OH

-

Molecular Weight: 434.27 g/mol (approx, depends on salt form)[1]

-

Side Chain Strategy: Unprotected (Free OH).

Resin Selection[1][2][3][4]

-

Recommended: PAM Resin (Phenylacetamidomethyl) or MBHA Resin (Methylbenzhydrylamine) .[1]

-

Why? These resins are highly stable to the repetitive TFA acidolysis cycles required for Boc removal. PAM is preferred for C-terminal acids; MBHA for C-terminal amides.[1] Avoid chloromethyl (Merrifield) resin for long sequences containing this residue to prevent premature cleavage.[1]

Detailed Experimental Protocol

Standard SPPS Cycle (Boc Chemistry)

The following protocol assumes a 0.1 – 0.5 mmol scale. All steps are performed at room temperature unless noted.

Reagents:

-

Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][3]

-

Neutralization: 10% Diisopropylethylamine (DIEA) in DCM (preferred over TEA to reduce O-acylation risk).[1]

-

Coupling Cocktail: 0.4 M Boc-Tyr(3,5-Cl2)-OH / 0.4 M HATU / 0.4 M HOAt in DMF.

-

Activator Base: DIEA (Collidine is a superior alternative for "difficult" couplings to suppress racemization).[1]

Step-by-Step Workflow

| Step | Operation | Reagent/Solvent | Duration | Mechanism/Notes |

| 1 | Resin Swelling | DCM | 30 min | Solvates the polymer matrix (polystyrene-DVB).[1] |

| 2 | Deprotection | 50% TFA / DCM | 2 min (flow) + 20 min (batch) | Removes N- |

| 3 | Wash | DCM | 3 x 1 min | Removes excess TFA. |

| 4 | Neutralization | 10% DIEA / DCM | 2 x 2 min | CRITICAL: Converts amine salt to free amine.[1][4] Do not over-expose.[1] |

| 5 | Wash | DCM, then DMF | 3 x 1 min | Prepares resin for coupling solvent. |

| 6 | Coupling | Activated AA Solution | 60 - 90 min | Steric Compensation: The Cl atoms slow down kinetics. Use HATU instead of DIC/HOBt. |

| 7 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | If blue (positive), repeat Step 6 (Double Couple).[1] |

| 8 | Capping (Optional) | Ac2O / Pyridine | 10 min | Acetylates unreacted amines to prevent deletion sequences. |

The "Difficult Coupling" Modification (Steric Hindrance)

Due to the 3,5-dichloro substitution, standard DIC/HOBt coupling may result in deletion sequences.

-

Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1]

-

Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 4 eq. HOAt : 8 eq. DIEA.

-

Pre-activation: Activate for exactly 30 seconds before adding to resin to minimize epimerization.[1]

Visualization: Workflow & Decision Logic[1]

The following diagram illustrates the critical decision points when handling the sterically hindered Halogen-Tyr residue.

Figure 1: Decision logic for incorporating sterically hindered halogenated tyrosine derivatives in Boc-SPPS.

Final Cleavage & Isolation (HF Protocol)[1]

The 3,5-dichloro group is stable to Hydrogen Fluoride (HF), unlike iodinated tyrosines which are prone to dehalogenation.[1]

Safety Warning: HF is extremely toxic and corrosive.[1][5] Use a specialized Teflon vacuum line apparatus.[1]

The Cleavage Cocktail

-

Reagent: Anhydrous HF (10 mL per g resin).

-

Scavengers:

-

Anisole (10% v/v): Essential to trap benzyl cations.[1]

-

p-Cresol (optional): Can replace anisole.[1]

-

Note: Avoid thiols (like ethanedithiol) if not strictly necessary for other residues (e.g., Cys, Trp), as they can sometimes interact with electron-deficient rings, though Cl-Tyr is generally robust.[1]

-

Procedure

-

Drying: Dry peptidyl-resin over

overnight under high vacuum. -

Reaction: Treat with HF/Anisole at -5°C to 0°C for 60 minutes.

-

Why low temp? Minimizes potential migration of benzyl protecting groups to the phenolic ring of Tyr(3,5-Cl2) (Friedel-Crafts alkylation), although the deactivated ring is less susceptible than native Tyr.

-

-

Extraction: Evaporate HF. Wash resin with cold ether (removes scavengers).[1] Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.[1]

-